molecular formula C25H16Br4 B171993 Tetrakis(4-bromophenyl)methane CAS No. 105309-59-9

Tetrakis(4-bromophenyl)methane

Cat. No.: B171993
CAS No.: 105309-59-9
M. Wt: 636 g/mol
InChI Key: YBGIIZGNEOJSRF-UHFFFAOYSA-N
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Description

Tetrakis(4-bromophenyl)methane is an organic compound with the chemical formula C₂₅H₁₆Br₄. It is a tetrahedral molecule consisting of a central carbon atom bonded to four 4-bromophenyl groups. This compound is known for its stability and unique structural properties, making it valuable in various chemical applications .

Safety and Hazards

Tetrakis(4-bromophenyl)methane is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Mechanism of Action

Target of Action

Tetrakis(4-bromophenyl)methane is an organic compound . It is commonly used as a reagent and intermediate in organic synthesis . .

Mode of Action

The compound is used in various organic synthesis reactions such as fluorination, alkylation, and hydrogenation . It interacts with its targets through these reactions, leading to the formation of new compounds. The exact mode of action depends on the specific reaction and the other reactants involved.

Result of Action

The result of this compound’s action is the formation of new compounds through various organic synthesis reactions . The specific molecular and cellular effects would depend on the nature of these new compounds and their interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(4-bromophenyl)methane can be synthesized through the condensation reaction of benzene with tetrabromomethane. The reaction typically occurs under an inert atmosphere, such as argon, to prevent unwanted side reactions. A suitable catalyst, such as palladium acetate, is often used to facilitate the reaction. The mixture is heated and stirred under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-bromophenyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Tetrakis(4-iodophenyl)methane: Similar structure but with iodine atoms instead of bromine.

    Tetrakis(4-chlorophenyl)methane: Contains chlorine atoms instead of bromine.

    Tetrakis(4-fluorophenyl)methane: Fluorine atoms replace the bromine atoms

Uniqueness: Tetrakis(4-bromophenyl)methane is unique due to its specific reactivity and stability. The presence of bromine atoms provides a balance between reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable aromatic frameworks and participate in various coupling reactions sets it apart from its analogs .

Properties

IUPAC Name

1-bromo-4-[tris(4-bromophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Br4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGIIZGNEOJSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1206965-50-5
Record name Tetrakis(4-bromophenyl)methane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206965-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00460044
Record name Tetrakis(4-bromophenyl)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105309-59-9
Record name Tetrakis(4-bromophenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(4-bromophenyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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